![molecular formula C21H21ClN2O B2963102 11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 338415-05-7](/img/structure/B2963102.png)

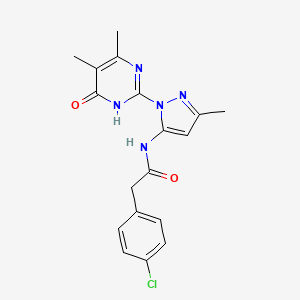

11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is also known as Diclazepam . It belongs to the group of Benzodiazepines and is used as a sedative/hypnotic . The IUPAC name is 7-chloro-5-(2-chlorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one . Its molecular formula is C16H12Cl2N2O and it has a molecular weight of 319.1853 g/mol .

Synthesis Analysis

The synthesis of benzodiazepines, including this compound, has been described in various studies . One approach involves the use of propylphosphonic anhydride (T3P®) in a three-component reaction of o-phenylenediamine, 5,5-dimethylcyclohexane-1,3-dione (dimedone), and aromatic aldehydes . The reaction conditions were optimized and extended to various aromatic aldehydes .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring fused to a diazepine . This structure is an essential pharmacophore in the pharmaceutical industry . The compound exhibits a highly significant clinical activity and finds various therapeutic applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in several studies . These reactions include a combination of a S_NAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Pharmacological Potential

- A study developed an efficient two-step synthesis process for novel derivatives with potential pharmacological activity in the central nervous system, showcasing the compound's relevance in neuroscience research (Cortéas, Banos, & Garcia-Mellado de Cortes, 2004).

Structural and Spectral Characterization

- Research on the mass spectral fragmentation patterns provided insights into the chemical structure and behavior of the compound and its derivatives, offering valuable information for analytical chemistry applications (Arellano, Martínez, & Cortés, 1982).

Photochemical Reactions

- An investigation into the photochemical reactions under acidic conditions revealed the compound's reactivity to light and its potential use in photochemical studies (Joshua & Lewis, 1967).

Biological and Pharmacological Activity

- A study on the synthesis of carbon-14 and tritium-labeled analogs of clozapine, a closely related compound, highlights the broader applications of these derivatives in tracing and studying drug distribution and effects in biological systems (Sunay, Talbot, & Galullo, 1992).

Corrosion Inhibition

- Research into the corrosion inhibition properties of benzodiazepine derivatives, including 11-phenyl and 11-methyl derivatives, on mild steel in acidic media demonstrated the compound's utility in industrial applications, emphasizing its role as a potential corrosion inhibitor (Laabaissi et al., 2021).

Chemosensor Development

- The development of fluorescent chemosensors for Cd2+ cations using 11-R-dibenzo[b,e][1,4]diazepin-1-ones showcased the compound's application in environmental monitoring and analytical chemistry (Tolpygin et al., 2012).

Wirkmechanismus

Target of Action

Benzodiazepines primarily target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in reducing neuronal excitability and producing sedative effects .

Mode of Action

Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The primary pathway affected by benzodiazepines is the GABAergic system. By enhancing the effect of GABA, benzodiazepines increase the influx of chloride ions into the neuron which leads to hyperpolarization of the neuron. This makes it less likely to fire and thus reduces neuronal excitability .

Result of Action

The enhancement of GABA activity results in the sedative and anxiolytic effects that are characteristic of this class of drugs . Some benzodiazepines also have antiproliferative effects against cellular tumors .

Action Environment

The action, efficacy, and stability of benzodiazepines can be influenced by various factors including the individual’s age, liver function, and presence of other drugs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25/h6-11,21,23-24H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEQNSDOUQCIJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Cl)C(=O)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)

![Ethyl 3-amino-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzoate](/img/structure/B2963024.png)

![4-[4-ethyl-5-(isopropylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2963025.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2963027.png)

![2,4-Ditert-butyl-6-[[(1-hydroxy-3,3-dimethylbutan-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2963033.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2963041.png)